1-(4-Ethoxybenzyl)-4-(2-methoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxybenzyl)-4-(2-methoxybenzyl)piperazine, also known as EMBP, is a chemical compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Wirkmechanismus
The exact mechanism of action of 1-(4-Ethoxybenzyl)-4-(2-methoxybenzyl)piperazine is not fully understood. However, it has been proposed that 1-(4-Ethoxybenzyl)-4-(2-methoxybenzyl)piperazine acts as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. This dual mechanism of action may contribute to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
1-(4-Ethoxybenzyl)-4-(2-methoxybenzyl)piperazine has been reported to modulate various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and synaptic plasticity. These biochemical and physiological effects may contribute to the therapeutic potential of 1-(4-Ethoxybenzyl)-4-(2-methoxybenzyl)piperazine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(4-Ethoxybenzyl)-4-(2-methoxybenzyl)piperazine is its high potency and selectivity towards dopamine D2 and serotonin 5-HT2A receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of 1-(4-Ethoxybenzyl)-4-(2-methoxybenzyl)piperazine is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Ethoxybenzyl)-4-(2-methoxybenzyl)piperazine. One possible direction is to investigate its potential as a therapeutic agent for the treatment of various neuropsychiatric disorders such as schizophrenia and anxiety disorders. Another direction is to explore its potential as a tool for studying the role of dopamine D2 and serotonin 5-HT2A receptors in various physiological and pathological conditions. Additionally, the development of more efficient synthesis methods and analogs of 1-(4-Ethoxybenzyl)-4-(2-methoxybenzyl)piperazine may further enhance its potential applications in various fields.
Synthesemethoden
The synthesis of 1-(4-Ethoxybenzyl)-4-(2-methoxybenzyl)piperazine involves the reaction of 4-ethoxybenzyl chloride with 2-methoxybenzylpiperazine in the presence of a base such as sodium hydride. The reaction takes place at room temperature and yields 1-(4-Ethoxybenzyl)-4-(2-methoxybenzyl)piperazine as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxybenzyl)-4-(2-methoxybenzyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit various pharmacological activities such as antipsychotic, antidepressant, anxiolytic, and analgesic effects. 1-(4-Ethoxybenzyl)-4-(2-methoxybenzyl)piperazine has also been investigated for its potential as a therapeutic agent for the treatment of various diseases such as schizophrenia, anxiety disorders, and neuropathic pain.
Eigenschaften
Molekularformel |
C21H28N2O2 |
---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
1-[(4-ethoxyphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H28N2O2/c1-3-25-20-10-8-18(9-11-20)16-22-12-14-23(15-13-22)17-19-6-4-5-7-21(19)24-2/h4-11H,3,12-17H2,1-2H3 |
InChI-Schlüssel |
FHXFCWYXPVZQHU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3OC |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.